molecular formula C9H6Cl2O2S2 B1463950 4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride CAS No. 752135-45-8

4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride

Cat. No. B1463950
M. Wt: 281.2 g/mol
InChI Key: VSCQNDLTVBWSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the CAS Number: 752135-45-8 . It has a molecular weight of 281.18 and its IUPAC name is 4-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride, can be achieved by chlorosulfonation . This process involves the formation of a sigma-bond between the electrophile and the aromatic ring .


Molecular Structure Analysis

The molecular formula of 4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride is C9H6Cl2O2S2 . The average mass is 281.179 Da and the monoisotopic mass is 279.918640 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride include its solubility in most organic solvents like alcohol and ether, but it is insoluble in water . More specific properties like melting point, boiling point, and density were not found in the search results.

Safety And Hazards

4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is harmful to aquatic life with long-lasting effects .

Future Directions

Thiophene and its substituted derivatives, like 4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride, show interesting applications in the field of medicinal chemistry . They have been proven to be effective drugs in the present disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

4-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2S2/c1-5-8-6(10)3-2-4-7(8)14-9(5)15(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCQNDLTVBWSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=CC=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
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4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Reactant of Route 3
4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Reactant of Route 4
4-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride

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